N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C15H19N3O3/c1-4-13-15(18-21-17-13)16-14(19)9-20-12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19) |
InChI Key |
YGSGUZGKJVSKCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethyl group:
Formation of the phenoxyacetamide moiety: This involves the reaction of the oxadiazole derivative with 4-(propan-2-yl)phenol and subsequent acylation to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenoxyacetamide moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the acetamide.
Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and ovarian cancer cells. In particular, compounds bearing similar structural motifs have demonstrated percent growth inhibitions (PGIs) ranging from moderate to high against several cancer types .
In vitro assays have indicated that N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide could exhibit similar properties due to its structural similarity to other effective oxadiazole derivatives.
Screening Libraries
This compound is included in various screening libraries utilized for drug discovery:
- CNS MPO Library : This library focuses on central nervous system-related compounds.
- RAR Ligands Library : Targets retinoic acid receptors.
- Soluble Diversity Library : Contains a broad range of soluble compounds for diverse biological activity screening.
These libraries are critical for identifying new leads in drug development processes .
Synthesis and Evaluation
Research has shown that the synthesis of this compound involves straightforward organic reactions that yield high purity compounds suitable for biological testing. For example, a study demonstrated the successful synthesis of related oxadiazole derivatives with yields between 73% and 85%, confirming their potential as anticancer agents .
Biological Assessments
In biological assessments, compounds structurally related to this compound have been tested against various cancer cell lines:
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Phenoxyacetamide Derivatives with Oxadiazole Moieties
The closest structural analogs involve modifications to the phenoxy or oxadiazole groups:
Key Observations :
Oxadiazole-Free Acetamide Derivatives
Compounds like HC-030031 (TRPA1 antagonist) and MRS 1754 (A2A adenosine receptor agonist) share the acetamide backbone but diverge in core structures:
Key Observations :
- Substituent Impact: The cyanophenyl group in MRS 1754 enhances selectivity for adenosine receptors, highlighting the role of electron-withdrawing groups in target engagement .
Predicted Physicochemical Properties
- pKa : Analog 606923-53-9 has a predicted pKa of 5.58, suggesting moderate solubility at physiological pH .
- Solubility : The isopropyl group in the parent compound may enhance solubility compared to chloro-substituted analogs .
Implications for Therapeutic Development
- Ion Channel Modulation : Similar to HC-030031 (TRPA1) and suvecaltamide (Cav channels) .
- Receptor Targeting: Phenoxyacetamide derivatives like MRS 1754 demonstrate applicability in GPCR modulation .
Critical Knowledge Gaps:
- Experimental data on the parent compound’s binding affinity, selectivity, and pharmacokinetics.
- Comparative studies with chloro- or methyl-substituted analogs to optimize substituent effects.
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide, also known as D160-0070, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C15H19N3O3 |
| Molecular Weight | 275.33 g/mol |
| IUPAC Name | This compound |
| SMILES | CCc1nonc1NC(COc1ccc(C(C)C)cc1)=O |
| InChI Key | MDL Number (MFCD) |
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate enzymatic activities and receptor interactions, which can lead to diverse biological effects. Notably, the oxadiazole moiety is known for its ability to inhibit key enzymes involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that compounds containing the 1,2,5-oxadiazole scaffold exhibit significant anticancer properties. These compounds often target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Targeting Enzymes : Inhibition of thymidylate synthase and HDAC has been linked to reduced cancer cell viability.
- Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Research suggests that derivatives of oxadiazole can be effective against various bacterial strains and fungi by disrupting their cellular processes:
- Mechanisms of Action : The exact mechanisms may involve interference with DNA replication or cell wall synthesis.
- In Vitro Studies : Various studies have reported significant reductions in microbial growth when treated with oxadiazole derivatives.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry highlighted the anticancer potential of oxadiazole derivatives, including this compound. The study demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines through targeted enzyme inhibition and apoptosis induction .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole structure significantly enhanced activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, cyclization, and condensation. For example, oxadiazole ring formation may require controlled nitrile oxide cycloaddition (via in situ generation from hydroxamoyl chlorides) under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–5°C for exothermic steps) are critical to minimize side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the oxadiazole ring protons (δ 8.5–9.0 ppm) and acetamide carbonyl signals (δ ~170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 318.1452 for C₁₅H₂₀N₃O₃). Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Cross-validation with elemental analysis (C, H, N) ensures purity >98% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR splitting patterns (e.g., overlapping signals for ethyl and isopropyl groups) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformers and clarify splitting. For ambiguous mass spectral fragments, tandem MS/MS with collision-induced dissociation (CID) identifies key cleavage pathways (e.g., loss of the oxadiazole moiety). Combining X-ray crystallography (if crystals are obtainable) with computational DFT-based spectral simulations provides definitive confirmation .
Q. What strategies optimize the reaction yield of the oxadiazole core under scalable conditions?
- Methodological Answer : The 1,2,5-oxadiazole ring is sensitive to hydrolysis; thus, anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) are essential. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate condensation steps. For scalability, flow chemistry systems with precise temperature control (e.g., 60–80°C) and in-line FTIR monitoring reduce batch variability. Post-reaction quenching with ice-cold HCl followed by extraction with dichloromethane improves isolation efficiency .
Q. How does the electronic nature of the 4-(propan-2-yl)phenoxy group influence biological activity?
- Methodological Answer : The isopropylphenoxy moiety enhances lipophilicity (logP ~3.5), improving membrane permeability. Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing isopropyl with tert-butyl) reveal steric effects on target binding. Computational docking (AutoDock Vina) paired with Hammett σ constants quantifies electron-withdrawing/donating effects on receptor affinity. In vitro assays (e.g., enzyme inhibition IC₅₀) correlate with molecular dynamics simulations of ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
